3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(3-bromo-1-oxopropyl)-, dibromide
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Overview
Description
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(3-bromo-1-oxopropyl)-, dibromide is a complex organic compound with the molecular formula C18H32Br2N4O2+2 and a molecular weight of 496.29. This compound is known for its unique structure, which includes two bromine atoms and a spirocyclic framework. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(3-bromo-1-oxopropyl)-, dibromide typically involves multiple steps. One common method includes the reaction of a spirocyclic precursor with bromine-containing reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a specific range to ensure the desired product formation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as chromatography, is also common to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(3-bromo-1-oxopropyl)-, dibromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(3-bromo-1-oxopropyl)-, dibromide is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Employed in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(3-bromo-1-oxopropyl)-, dibromide involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. This interaction can disrupt cellular processes and inhibit the growth of microorganisms or cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(3-chloro-1-oxopropyl)-, dichloride
- 3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(3-iodo-1-oxopropyl)-, diiodide
Uniqueness
The uniqueness of 3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(3-bromo-1-oxopropyl)-, dibromide lies in its specific bromine substitution, which imparts distinct chemical reactivity and biological activity compared to its chloro and iodo analogs. This makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
86641-77-2 |
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Molecular Formula |
C18H32Br4N4O2 |
Molecular Weight |
656.1 g/mol |
IUPAC Name |
3-bromo-1-[12-(3-bromopropanoyl)-3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecan-3-yl]propan-1-one;dibromide |
InChI |
InChI=1S/C18H32Br2N4O2.2BrH/c19-3-1-17(25)21-5-9-23(10-6-21)13-15-24(16-14-23)11-7-22(8-12-24)18(26)2-4-20;;/h1-16H2;2*1H/q+2;;/p-2 |
InChI Key |
NUDIXKRVXJCFEO-UHFFFAOYSA-L |
Canonical SMILES |
C1C[N+]2(CCN1C(=O)CCBr)CC[N+]3(CCN(CC3)C(=O)CCBr)CC2.[Br-].[Br-] |
Origin of Product |
United States |
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